molecular formula C23H20N2O2 B3531320 N-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE

N-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE

Cat. No.: B3531320
M. Wt: 356.4 g/mol
InChI Key: HIZUVSSZHIFTAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE typically involves the functionalization of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) . Another approach involves multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed on the carbonyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroisoquinoline moiety can lead to the formation of isoquinoline derivatives .

Mechanism of Action

The mechanism of action of N-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.

Properties

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c26-22(18-8-2-1-3-9-18)24-21-12-6-11-19(15-21)23(27)25-14-13-17-7-4-5-10-20(17)16-25/h1-12,15H,13-14,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZUVSSZHIFTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE
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N-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE
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N-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE
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N-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE
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N-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE
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N-[3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]BENZAMIDE

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